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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of

aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI), in models of brain metastases originating from non-small cell lung cancer

(NSCLC). Aumolertinib has demonstrated significant promise in penetrating the blood-brain

barrier and exerting potent anti-tumor effects intracranially, offering a potential therapeutic

advancement for patients with EGFR-mutant NSCLC who have developed or are at risk of

developing central nervous system (CNS) metastases.[1][2][3]

Core Findings at a Glance
Aumolertinib effectively crosses the blood-brain barrier and exhibits robust anti-tumor activity

in preclinical models of EGFR-mutant NSCLC brain metastases.[1][2][3][4] Pharmacokinetic

studies have confirmed its favorable distribution to the CNS.[1][2][3][4] In vivo studies have

demonstrated significant tumor growth inhibition, prolonged survival, and reduced cell

proliferation in brain lesions following aumolertinib treatment.[4] Furthermore, aumolertinib
has shown efficacy in combination with ionizing radiation, suggesting potential synergistic

effects in treating brain metastases.[5]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating

the efficacy of aumolertinib in brain metastasis models.
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Table 1: In Vivo Efficacy of Aumolertinib in PC9-LUC Brain Metastasis Model

Treatment
Group

Dosage
(mg/kg, Qd)

Tumor
Biolumines
cence

Change in
Body
Weight

Overall
Survival

Ki-67
Expression
in Brain
Tissue

Vehicle

Control
- High Stable Shortest High

Aumolertinib 10
Significantly

Reduced
Stable

Significantly

Prolonged
Reduced

Aumolertinib 25
Significantly

Reduced
Stable

Significantly

Prolonged
Reduced

Osimertinib 10 Reduced Stable Prolonged Reduced

Osimertinib 25 Reduced Stable Prolonged Reduced

*Data

presented as

mean ± SEM

(n=5/group).

*p < 0.01 vs.

vehicle

control.[4]

Table 2: Blood-Brain Barrier Penetration of Aumolertinib and its Metabolite
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Compound

Apparent
Permeability
Coefficient (Papp)
in vitro

Brain-to-Plasma
Concentration
Ratio in vivo

Substrate of
ABCB1/BCRP
Efflux Transporters

Aumolertinib High > 7-fold higher in brain Low affinity

HAS-719 (metabolite) Low Low Not specified

In vitro model used

ABCB1-MDCK and

BCRP-MDCK

monolayer cells.[1][3]

Preclinical in vivo

studies in rats

reported brain

concentrations at least

sevenfold higher than

in plasma.[6]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Brain Metastasis Model
Cell Line: PC9-LUC, a human NSCLC cell line with an EGFR exon 19 deletion, engineered

to express luciferase for bioluminescence imaging.

Animal Model: BALB/c nude mice.

Procedure:

PC9-LUC cells were injected into the left ventricle of the mice to establish the brain

metastasis model.[4]

Two weeks post-injection, successful model establishment was confirmed via

bioluminescence imaging.
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Mice were randomized into treatment groups (n=5/group): vehicle control, aumolertinib
(10 mg/kg and 25 mg/kg), and osimertinib (10 mg/kg and 25 mg/kg).

Treatments were administered orally once daily (Qd).

Tumor progression was monitored by measuring bioluminescence.

Body weight was recorded to assess toxicity.

Overall survival was monitored.

At the end of the study, brain tissues were collected for hematoxylin-eosin (H&E) staining

and immunohistochemical (IHC) analysis of the proliferation marker Ki-67.[4]

In Vitro Blood-Brain Barrier Model
Cell Lines: ABCB1-MDCK and BCRP-MDCK monolayer cells, which are Madin-Darby

Canine Kidney cells overexpressing the human efflux transporters ABCB1 (P-glycoprotein)

and BCRP, respectively. These cell lines are used to model the blood-brain barrier.

Procedure:

The effects of transport time and drug concentration on the apparent permeability

coefficient (Papp) of aumolertinib and its active metabolite, HAS-719, were investigated.

The bidirectional transmembrane transport characteristics of aumolertinib were studied to

determine if it is a substrate of ABCB1 and BCRP.[1]

Pharmacokinetic Studies
Animal Model: Mice with established brain metastases.

Procedure:

Aumolertinib was administered to the mice.

At various time points, brain tissue and plasma samples were collected.
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The concentrations of aumolertinib and its metabolite HAS-719 in the brain and plasma

were determined using liquid chromatography-mass spectrometry (LC-MS).[4]

Combination Therapy with Ionizing Radiation (IR)
Cell Lines: PC-9 and NCI-H1975 human NSCLC cell lines.

In Vivo Model: Xenograft model of NSCLC brain metastases in BALB/c nude mice.

Procedure:

The anti-tumor effects of aumolertinib combined with IR were assessed in the xenograft

model.

The concentrations of aumolertinib in brain tissue and blood were measured using LC-

MS.

In vitro assays were conducted on PC-9 and NCI-H1975 cells to evaluate the effects of the

combination treatment on:

Cell proliferation (CCK-8 assay)

Cell survival (colony formation assay)

Apoptosis and cell cycle distribution (flow cytometry)

DNA damage (immunofluorescence staining)

Expression levels of relevant proteins (western blotting).[5]

Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to

aumolertinib's action in brain metastases.
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Caption: Aumolertinib inhibits mutant EGFR signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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